4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Description
4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring attached to a 1,2,4-oxadiazole moiety, which is further substituted with a 3,4,5-trimethoxyphenyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-18-16(23-19-15)10-4-6-17-7-5-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXXPATOFKHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the 3,4,5-trimethoxyphenyl group: This step often involves the use of 3,4,5-trimethoxybenzoyl chloride or similar reagents to introduce the trimethoxyphenyl moiety onto the oxadiazole ring.
Coupling with pyridine: The final step involves the coupling of the substituted oxadiazole with a pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with various molecular targets and pathways:
Tubulin Inhibition: The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit key enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer and antimicrobial activities.
Signal Transduction Modulation: The compound can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit various biological activities, including anticancer and antimicrobial effects.
1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their diverse pharmacological properties, including anti-inflammatory and antiviral activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
